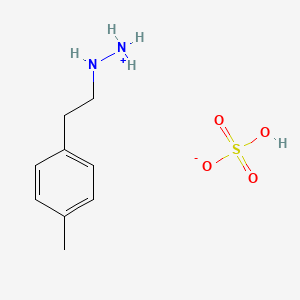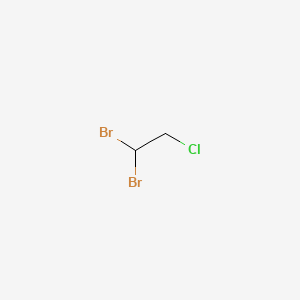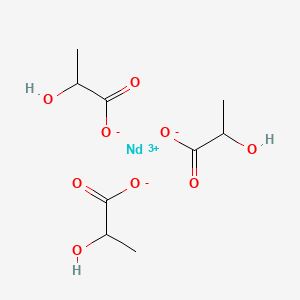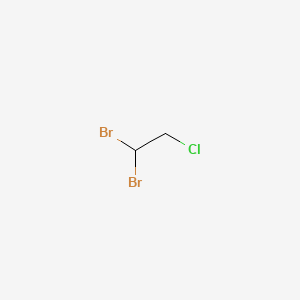
Trifluoromethylisocyanide
Overview
Description
Trifluoromethylisocyanide is a chemical compound with the formula CF₃NC. It is an isocyanide and a fluorocarbon, known for its unique properties and applications in various fields. This compound is notable for its polymerization even at temperatures below its boiling point of -80°C . As a ligand in coordination chemistry, this compound behaves similarly to carbon monoxide .
Preparation Methods
Trifluoromethylisocyanide can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethyl iodide with silver cyanide. The reaction conditions typically require a solvent such as diethyl ether and are carried out at low temperatures to prevent polymerization . Industrial production methods may involve similar reactions but on a larger scale, with careful control of temperature and pressure to ensure the stability of the compound.
Chemical Reactions Analysis
Trifluoromethylisocyanide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylamine, while substitution reactions can produce a range of substituted isocyanides.
Scientific Research Applications
Trifluoromethylisocyanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, where it behaves similarly to carbon monoxide.
Biology: The compound’s unique properties make it useful in various biological studies, particularly in the study of enzyme interactions and protein folding.
Mechanism of Action
The mechanism by which trifluoromethylisocyanide exerts its effects involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal centers in coordination complexes, influencing the reactivity and stability of these complexes . The compound’s unique electronic properties also allow it to participate in various chemical reactions, including oxidation and reduction .
Comparison with Similar Compounds
Trifluoromethylisocyanide is similar to other isocyanides and fluorocarbons, but it has unique properties that set it apart. For example, it is an isomer of trifluoracetonitrile (CF₃CN), which is more stable but does not exhibit the same polymerization behavior . Other similar compounds include methyl isocyanide, tert-butyl isocyanide, phenyl isocyanide, and cyclohexylisocyanide . This compound’s coordination properties are very similar to those of carbon monoxide, making it a valuable ligand in coordination chemistry .
Properties
IUPAC Name |
trifluoro(isocyano)methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3N/c1-6-2(3,4)5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHQVUSYAMWNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2NF3, C2F3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | Trifluoromethylisocyanide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trifluoromethylisocyanide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147379 | |
| Record name | Trifluoromethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105879-13-8, 19480-01-4 | |
| Record name | Trifluoromethylisocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105879138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethylisocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3NG676YU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)


![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)


![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
